molecular formula C9H7F3N2 B3351029 2-Methyl-1-(trifluoromethyl)-1H-benzimidazole CAS No. 328406-17-3

2-Methyl-1-(trifluoromethyl)-1H-benzimidazole

Cat. No. B3351029
CAS RN: 328406-17-3
M. Wt: 200.16 g/mol
InChI Key: LASQWFUDKZYHKQ-UHFFFAOYSA-N
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Description

The compound “2-Methyl-1-(trifluoromethyl)-1H-benzimidazole” is likely a benzimidazole derivative. Benzimidazoles are a type of organic compound consisting of a benzene ring fused to an imidazole ring . They are widely used in medicinal chemistry and have various biological activities .


Synthesis Analysis

While specific synthesis methods for “2-Methyl-1-(trifluoromethyl)-1H-benzimidazole” were not found, trifluoromethyl groups are often introduced into molecules using trifluoroacetic anhydride . Additionally, benzimidazoles can be synthesized through the reaction of o-phenylenediamine with a carboxylic acid .


Molecular Structure Analysis

Benzimidazoles are planar molecules due to the conjugation of the benzene and imidazole rings . The trifluoromethyl group is highly electronegative, which could influence the electronic properties of the molecule .


Chemical Reactions Analysis

Benzimidazoles can undergo various chemical reactions, including alkylation, acylation, and nitration . The trifluoromethyl group is generally stable under a variety of conditions .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many benzimidazole derivatives exhibit biological activity by interacting with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards would depend on the specific compound. It’s important to refer to the Safety Data Sheet (SDS) for specific information .

Future Directions

The future directions would depend on the specific application of the compound. Benzimidazoles and trifluoromethylated compounds are areas of active research in medicinal chemistry, and new synthetic methods and applications are continually being developed .

properties

IUPAC Name

2-methyl-1-(trifluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c1-6-13-7-4-2-3-5-8(7)14(6)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASQWFUDKZYHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573368
Record name 2-Methyl-1-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

328406-17-3
Record name 2-Methyl-1-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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